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Cat. No.: B15611209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification

of levamlodipine, the pharmacologically active S-enantiomer of amlodipine. Levamlodipine is a

widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1][2]

Accurate and reliable quantification of levamlodipine in pharmaceutical formulations and

biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug

monitoring.

This document outlines and compares the performance of several common analytical

techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance

Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS), and UV-Visible Spectrophotometry. The information presented is collated from various

validated methods reported in scientific literature.

Comparative Overview of Analytical Methods
The choice of an analytical method for levamlodipine quantification depends on several factors,

including the required sensitivity, selectivity, sample matrix, and the intended application. The

following tables summarize the key performance parameters of different validated methods.
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Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and specific technique, making it the gold standard for

bioanalytical applications where low detection limits are required.

Parameter Method 1[1] Method 2[3] Method 3[4] Method 4[5]

Matrix Human Plasma Human Plasma Human Plasma Human Plasma

Linearity Range 0.79 - 100 ng/mL
50 - 10,000

pg/mL

0.100 - 9.990

ng/mL

0.302 - 20.725

ng/mL

Lower Limit of

Quantification

(LLOQ)

0.79 ng/mL 50 pg/mL 0.100 ng/mL 0.302 ng/mL

Correlation

Coefficient (r²)
> 0.99 0.9988 Not Reported > 0.99

Precision

(%RSD)
< 6.0% < 15% Not Reported < 10%

Accuracy (%) 106.9% at LLOQ Not Reported

Within

acceptance

range

Within 8% of

nominal

Internal Standard Tizanidine
(S)-Amlodipine-

d4

Amlodipine

maleate d4
Amlodipine-d4

High-Performance Liquid Chromatography (HPLC)
Methods
HPLC coupled with UV detection is a robust and widely used technique for the analysis of

levamlodipine in pharmaceutical dosage forms.
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Parameter Method 1[6] Method 2[7] Method 3[8] Method 4[9]

Matrix Tablets Tablets Tablets Tablets

Linearity Range
0.625 - 5.000

mg/mL
0.5 - 8 µg/mL Not specified 80 - 120 µg/mL

Correlation

Coefficient (r²)
> 0.9991 0.990 0.9999 0.9999

Precision

(%RSD)
< 0.267%

Intra-day:

0.025%, Inter-

day: 0.022%

< 0.34% < 1%

Accuracy/Recov

ery (%)
Not Reported 104.7 ± 1.82% 100.29% 98 - 102%

Limit of Detection

(LOD)
Not Reported 0.0674 µg/mL Not Reported Not Reported

Limit of

Quantification

(LOQ)

Not Reported 0.0204 µg/mL Not Reported Not Reported

Ultra-Performance Liquid Chromatography (UPLC)
Methods
UPLC offers advantages over conventional HPLC in terms of speed, resolution, and solvent

consumption.
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Parameter Method 1[10] Method 2[11] Method 3[12]

Matrix Tablets Tablets Tablets

Linearity Range Not specified Not specified Not specified

Lower Limit of

Quantification (LOQ)

0.038 ppm

(Amlodipine)
Not Reported Not Reported

Correlation Coefficient

(r²)
Not specified 0.994 Not specified

Precision (%RSD) < 2% < 2% Not Reported

Accuracy/Recovery

(%)
93.79 - 103.26% Not Reported Not Reported

UV-Visible Spectrophotometric Methods
Spectrophotometric methods are simple, cost-effective, and suitable for routine quality control

of pharmaceutical formulations.

Parameter Method 1[13] Method 2[14] Method 3[15]

Matrix Bulk and Tablets

Pure form and

Pharmaceutical

formulations

Pure drug and Tablets

Linearity Range 5 - 60 µg/mL
1 - 125 µg/mL (with

DDQ)

0.5 - 3.0 µg/mL

(Method B)

λmax 239.40 nm 580 nm (with DDQ) 520 nm (Method B)

Correlation Coefficient

(r²)
Not Reported Not Reported Not Reported

Molar Absorptivity Not Reported Not Reported
6.56 x 10⁴ L mol⁻¹

cm⁻¹ (Method B)

Experimental Protocols
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This section provides detailed methodologies for representative analytical methods cited in this

guide.

LC-MS/MS Method for Levamlodipine in Human
Plasma[1]

Sample Preparation: A liquid-liquid extraction technique was employed. To 0.5 mL of plasma,

50 µL of internal standard (Tizanidine, 1000 ng/mL) was added and vortexed. 2.5 mL of

extraction solvent was then added, and the mixture was vortexed for 10 minutes. After

centrifugation, 1.8 mL of the organic layer was transferred and evaporated to dryness under

nitrogen. The residue was reconstituted in 0.150 mL of the mobile phase.

Chromatographic Conditions:

Column: Phenomenex, Lux 3u Cellulose-2 (150 × 4.6 mm)

Mobile Phase: 0.1% formic acid in water and Acetonitrile (50:50 v/v)

Flow Rate: Not specified

Injection Volume: Not specified

Mass Spectrometric Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI)

Detection: Multiple Reaction Monitoring (MRM)

HPLC Method for Levamlodipine in Tablets[6]
Chromatographic Conditions:

Column: Phenomenex Polar Synergi, 5 µm, 4.6×50 mm

Mobile Phase: Methanol:phosphate buffer solution (65:35, v/v)

Flow Rate: 1.0 mL/min
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Injection Volume: 100 µL

Detection: UV at 240 nm

System Suitability: The method was validated according to ICH guidelines, with parameters

such as tailing factor (NMT 1.5), theoretical plate count (NLT 3000), and %RSD for replicate

injections (NMT 2.0) being monitored.[6]

UPLC Method for Amlodipine in Combination Tablets[10]
Chromatographic Conditions:

Column: Not specified

Column Temperature: 27.86 °C

Mobile Phase: Gradient elution with a mobile phase containing 0.172% formic acid.

Flow Rate: Not specified

Validation: The method was validated according to ICH guidelines for linearity, accuracy, and

precision.[10]

UV-Visible Spectrophotometric Method for
Levamlodipine in Tablets[13]

Solvent: Aqueous ethanol (30% v/v)

Wavelength of Maximum Absorbance (λmax): 239.40 nm

Procedure: A stock solution of levamlodipine is prepared in the solvent and serially diluted to

obtain concentrations within the Beer's law range (5-60 μg/ml). The absorbance of these

solutions is measured at 239.40 nm against a solvent blank.

Visualizing Analytical Method Validation
The following diagrams illustrate the logical workflow of the analytical method validation

process and a comparison of the key performance characteristics of the different analytical
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Caption: Workflow for Analytical Method Validation.
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Caption: Comparison of Analytical Method Performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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